

### IMP 245 in Pretargeted Radioimmunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction to Pretargeted Radioimmunotherapy (PRIT)

Pretargeted radioimmunotherapy (PRIT) is a multi-step strategy designed to enhance the therapeutic index of radioimmunotherapy (RIT) by separating the tumor-targeting and radionuclide-delivery steps.[1][2][3] In conventional RIT, a radionuclide is directly conjugated to a monoclonal antibody (mAb), which can lead to prolonged circulation of the radiolabeled antibody, resulting in higher radiation doses to healthy tissues and limiting the achievable dose to the tumor.[4][5] PRIT overcomes this limitation by first administering a non-radiolabeled bispecific antibody (bsAb) that recognizes both a tumor-associated antigen and a small-molecule hapten.[1][3] After the bsAb has localized to the tumor and cleared from circulation, a radiolabeled hapten is administered.[2] This small, radiolabeled molecule rapidly distributes throughout the body, binds to the bsAb at the tumor site, and any unbound hapten is quickly cleared through the kidneys, minimizing systemic toxicity.[6] This approach allows for the delivery of higher radiation doses to the tumor while sparing healthy tissues.[5]

#### The Role and Structure of IMP 245

**IMP 245** is a bivalent, symmetric di-histamine-succinyl-glycine (di-HSG) hapten-peptide designed for use in PRIT.[2] It is specifically intended for radiolabeling with medically relevant radionuclides such as Technetium-99m (99mTc) and Rhenium-188 (188Re).[2] The bivalent



nature of **IMP 245**, possessing two HSG moieties, allows for high-affinity binding to the anti-HSG arm of a bispecific antibody, such as TF2. This increased avidity at the tumor site enhances the retention of the radiolabeled hapten, thereby increasing the radiation dose delivered to the cancer cells.

# Mechanism of Action: The TF2 Bispecific Antibody and CEACAM5 Targeting

**IMP 245** is often used in conjunction with the bispecific antibody TF2. TF2 is an anticarcinoembryonic antigen (CEA) x anti-HSG bispecific antibody.[6][7] CEA, also known as CEACAM5, is a well-established tumor-associated antigen overexpressed in a variety of solid tumors, including colorectal, lung, and breast cancers, with limited expression in normal adult tissues.[1][8] This differential expression makes it an attractive target for cancer therapy.[9]

The TF2 antibody is designed to bind to CEACAM5 on the surface of cancer cells. Upon binding, it can trigger a cascade of intracellular events that can inhibit tumor growth and survival.[10][11][12] CEACAM5 has been shown to promote cancer progression by stimulating cell proliferation and migration through the p38-SMAD2/3 signaling pathway.[10][12] By targeting CEACAM5, the TF2 antibody can interfere with these pro-tumorigenic signals.

### **CEACAM5 Signaling Pathway**





Click to download full resolution via product page

CEACAM5-mediated signaling pathway in cancer cells.

### **Quantitative Data**

While specific biodistribution and dosimetry data for **IMP 245** are not readily available in the public domain, data from the closely related di-HSG hapten, IMP 288 (labeled with 111In or 68Ga), and other 99mTc-labeled peptides provide valuable insights into the expected in vivo behavior of 99mTc-**IMP 245**. The following tables summarize representative data from preclinical and clinical studies of similar agents, which can be used as a surrogate to estimate the performance of **IMP 245**.

Table 1: Biodistribution of 111In-IMP 288 in Nude Mice Bearing Human Tumor Xenografts[7]



| Organ      | % Injected Dose per Gram (%ID/g) at 2 hours post-injection |
|------------|------------------------------------------------------------|
| Tumor      | 26.2 ± 3.8                                                 |
| Blood      | $0.21 \pm 0.04$                                            |
| Spleen     | 0.28 ± 0.06                                                |
| Pancreas   | 0.20 ± 0.05                                                |
| Stomach    | 0.16 ± 0.04                                                |
| Intestines | 0.25 ± 0.06                                                |
| Kidneys    | 1.83 ± 0.35                                                |
| Liver      | $0.23 \pm 0.04$                                            |
| Lungs      | 0.40 ± 0.08                                                |
| Bone       | 0.29 ± 0.05                                                |
| Muscle     | 0.11 ± 0.02                                                |

Table 2: Estimated Human Radiation Dosimetry for 99mTc-labeled Peptides[13][14]

| Organ                    | Absorbed Dose (mGy/MBq) |
|--------------------------|-------------------------|
| Bladder Wall             | 2.47E-02                |
| Kidneys                  | 3.40E-03                |
| Spleen                   | 2.10E-03                |
| Liver                    | 1.90E-03                |
| Lungs                    | 1.20E-03                |
| Red Marrow               | 1.50E-03                |
| Effective Dose (mSv/MBq) | 5.90E-03                |



Data are representative values from studies with different 99mTc-labeled peptides and may not be directly extrapolated to **IMP 245**. The actual dosimetry of 99mTc-**IMP 245** would need to be determined in specific preclinical and clinical studies.

# Experimental Protocols Synthesis and Purification of IMP 245

The synthesis of di-HSG peptides like **IMP 245** is typically performed using standard solid-phase peptide synthesis (SPPS) techniques. A detailed, publicly available protocol for the synthesis of **IMP 245** is not available. However, a general procedure would involve the sequential coupling of protected amino acids to a solid support resin, followed by the attachment of the histamine-succinyl-glycine moieties. The final peptide is then cleaved from the resin and purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

### Radiolabeling of IMP 245 with 99mTc

A specific, detailed protocol for the radiolabeling of **IMP 245** with 99mTc has not been published. However, the general method for labeling peptides containing a chelator for 99mTc, such as a derivative of mercaptoacetyltriglycine (MAG3) or hydrazinonicotinamide (HYNIC), is well-established.[3][15][16][17][18]

General 99mTc Labeling Protocol (Example using a HYNIC-containing peptide):

- Reconstitution: A lyophilized kit containing the peptide, a reducing agent (e.g., stannous chloride), and a coligand (e.g., tricine) is reconstituted with a sterile solution of sodium pertechnetate (Na[99mTcO4]) obtained from a 99Mo/99mTc generator.
- Incubation: The reaction mixture is incubated at a specified temperature (e.g., room temperature or 100°C) for a defined period (e.g., 10-30 minutes) to allow for the reduction of 99mTc and its chelation by the peptide.
- Quality Control: The radiochemical purity of the resulting 99mTc-IMP 245 is determined using techniques such as instant thin-layer chromatography (ITLC) or RP-HPLC to quantify the percentage of labeled peptide versus unbound 99mTc.



• Purification (if necessary): If the radiochemical purity is below the acceptable limit (typically >95%), the product may be purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).

### Pretargeted Radioimmunotherapy Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical PRIT study using the TF2 bispecific antibody and 99mTc-IMP 245.





Click to download full resolution via product page

Preclinical PRIT experimental workflow.



#### Conclusion

IMP 245 represents a key component in the advancement of pretargeted radioimmunotherapy. As a bivalent, radiolabelable hapten-peptide, it facilitates the delivery of therapeutic radionuclides to tumors pretargeted with a bispecific antibody, such as the CEACAM5-targeting TF2. This approach holds significant promise for improving the efficacy and reducing the toxicity of radioimmunotherapy for a range of solid tumors. Further preclinical and clinical studies are warranted to fully elucidate the biodistribution, dosimetry, and therapeutic potential of IMP 245-based PRIT. The detailed understanding of its mechanism of action, coupled with optimized experimental protocols, will be crucial for its successful translation into clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cusabio.com [cusabio.com]
- 2. What are CEACAM5 agonists and how do they work? [synapse.patsnap.com]
- 3. Methods for MAG3 conjugation and 99mTc radiolabeling of biomolecules PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved therapeutic results by pretargeted radioimmunotherapy of non-Hodgkin's lymphoma with a new recombinant, trivalent, anti-CD20, bispecific antibody PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curative Multicycle Radioimmunotherapy Monitored by Quantitative SPECT/CT-Based Theranostics, Using Bispecific Antibody Pretargeting Strategy in Colorectal Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pretargeted Radioimmunotherapy with the Novel Anti-oxMIF/HSG Bispecific Antibody ON105 Results in Significant Tumor Regression in Murine Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretargeted ImmunoPET Imaging of CEA-expressing Tumors with a Bispecific Antibody and a 68Ga- and 18F-labeled Hapten-peptide in Mice with Human Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 8. Preclinical Evaluation of 99mTc-Labeled GRPR Antagonists maSSS/SES-PEG2-RM26 for Imaging of Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CEACAM5 stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. Radiation dosimetry and biodistribution of 99mTc-ethylene dicysteine-deoxyglucose in patients with non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodistribution and radiation dosimetry of [99mTc]Tc-N4-BTG in patients with biochemical recurrence of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. Labeling peptides with technetium-99m using a bifunctional chelator of a Nhydroxysuccinimide ester of mercaptoacetyltriglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for MAG3 conjugation and 99mTc radiolabeling of biomolecules | Springer Nature Experiments [experiments.springernature.com]
- 17. explorationpub.com [explorationpub.com]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IMP 245 in Pretargeted Radioimmunotherapy: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12364493#imp-245-in-pretargeted-radioimmunotherapy-explained]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com